Estradiol hexahydrobenzoate

Description

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRCALGRJCHPRV-BZDYCCQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934253 |

Source

|

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15140-27-9 |

Source

|

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15140-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol hexahydrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015140279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEXAHYDROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI3496530P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Estradiol Hexahydrobenzoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of Estradiol 17β-Hexahydrobenzoate for laboratory applications. The narrative emphasizes the rationale behind methodological choices, ensuring a self-validating protocol grounded in established chemical principles.

Introduction: The Significance of Estradiol Esters

Estradiol hexahydrobenzoate (EHHB) is an ester prodrug of the natural estrogen, 17β-estradiol.[1] The esterification of the hydroxyl group at the C17 position of the steroid core modifies the pharmacokinetic profile of the parent hormone, typically resulting in a longer duration of action when administered parenterally. In a research context, the synthesis of such esters is crucial for developing long-acting hormonal agents, studying structure-activity relationships, and creating standards for analytical assays. This guide delineates a robust and reproducible laboratory-scale procedure for its synthesis via esterification, followed by rigorous purification and analytical characterization.

Part 1: The Chemical Synthesis of Estradiol Hexahydrobenzoate

The synthesis hinges on a selective esterification reaction. The core principle is the acylation of the secondary alcohol at the C17 position of estradiol using hexahydrobenzoyl chloride. The phenolic hydroxyl group at the C3 position is significantly less reactive under these conditions due to the delocalization of its lone pair electrons into the aromatic ring, allowing for a high degree of selectivity.

Reaction Pathway Overview

The overall transformation involves the reaction of estradiol with hexahydrobenzoyl chloride in the presence of an acid scavenger to yield the desired ester and a hydrochloride salt byproduct.

Reagents and Materials

| Reagent/Material | Purpose | Key Considerations |

| 17β-Estradiol | Starting Material | High purity grade (>98%) is essential. |

| Hexahydrobenzoyl Chloride | Acylating Agent | Must be anhydrous. Can be purchased or prepared. |

| Pyridine (Anhydrous) | Solvent & Acid Scavenger | Must be dry. Acts as a nucleophilic catalyst and neutralizes HCl. |

| Alternative Base | Acid Scavenger | Triethylamine (TEA) can be used in a solvent like Dichloromethane. |

| Dichloromethane (DCM) | Solvent (Alternative) | Anhydrous, aprotic solvent. |

| Hydrochloric Acid (dilute) | Work-up Reagent | To neutralize and remove pyridine/TEA. |

| Sodium Bicarbonate (sat. soln.) | Work-up Reagent | To neutralize any remaining acid. |

| Brine (sat. NaCl soln.) | Work-up Reagent | To aid phase separation and remove water. |

| Magnesium Sulfate (Anhydrous) | Drying Agent | To remove residual water from the organic phase. |

| Standard Glassware | Reaction Vessel, etc. | Round-bottom flask, condenser, dropping funnel, separatory funnel. |

Experimental Protocol: Synthesis

Expert Insight: The success of this synthesis is critically dependent on maintaining anhydrous (dry) conditions. Hexahydrobenzoyl chloride is highly reactive towards water, and any moisture will hydrolyze it to cyclohexanecarboxylic acid, reducing yield and complicating purification.

-

Preparation of Acylating Agent: If not commercially available, hexahydrobenzoyl chloride can be prepared from cyclohexanecarboxylic acid. A common method involves refluxing the carboxylic acid with thionyl chloride (SOCl₂) until gas evolution (SO₂ and HCl) ceases.[2][3] The excess thionyl chloride is then removed by distillation. This preparation must be performed in a fume hood due to the toxic and corrosive nature of the reagents and byproducts.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 17β-estradiol (1 equivalent) in anhydrous pyridine (or anhydrous DCM).

-

Initiation of Reaction: Cool the flask in an ice-water bath to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the acyl chloride.

-

Addition of Acyl Chloride: Slowly add hexahydrobenzoyl chloride (approx. 1.1 to 1.2 equivalents) dropwise to the stirred solution over 15-20 minutes. The slight excess of the acylating agent helps to drive the reaction to completion.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting estradiol spot is consumed.

-

Reaction Work-up and Extraction:

-

Once the reaction is complete, cool the mixture again in an ice bath and cautiously pour it over crushed ice or into cold, dilute hydrochloric acid (e.g., 1M HCl). This step neutralizes the pyridine, forming a water-soluble pyridinium salt.

-

If DCM was used as the solvent, the product will be in the organic layer. If pyridine was the solvent, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3 x volumes).

-

Combine the organic extracts in a separatory funnel.

-

Wash the organic layer sequentially with:

-

Dilute HCl (to remove all traces of pyridine/TEA).

-

Saturated sodium bicarbonate solution (to remove unreacted cyclohexanecarboxylic acid).

-

Brine (to begin the drying process).

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

-

Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude estradiol hexahydrobenzoate, typically as a white or off-white solid or viscous oil.

Part 2: Purification of Crude Estradiol Hexahydrobenzoate

Purification is paramount to achieving a product suitable for research applications. The primary method for crystalline solids like EHHB is recrystallization, which effectively removes impurities with different solubility profiles. For more challenging separations, column chromatography is the method of choice.

Method 1: Recrystallization (Primary Method)

Principle: This technique relies on the difference in solubility of the desired compound and impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C), while impurities remain soluble at low temperatures or are insoluble at high temperatures.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: For steroidal esters, short-chain alcohols like methanol or ethanol are often excellent choices.[4][5] A solvent mixture (e.g., ethanol/water) can also be effective. The ideal system must be determined empirically.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. This is best done by adding the solvent in small portions to the heated, stirred mixture until a clear solution is obtained.[6]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal must be removed by hot filtration through a fluted filter paper.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), to remove all traces of solvent.

Method 2: Flash Column Chromatography (Secondary Method)

Principle: If recrystallization is ineffective, flash column chromatography provides a higher degree of separation. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase that is passed through it under pressure. More polar compounds adhere more strongly to the silica gel and elute later, while less polar compounds travel through the column more quickly.

Part 3: Purity Assessment and Structural Confirmation

After purification, the identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques. This self-validating step is non-negotiable for ensuring the quality of a laboratory-synthesized compound.

| Analytical Technique | Purpose | Expected Outcome for Estradiol Hexahydrobenzoate |

| HPLC (RP-C18) | Purity Assessment & Quantification | A single, sharp peak with >98% purity. Typical mobile phase: Acetonitrile/Water.[7][8][9] |

| ¹H NMR Spectroscopy | Structural Confirmation | Characteristic signals for the aromatic protons, steroidal methyl groups, the proton at C17 (shifted downfield), and the cyclohexyl protons.[10] |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass (C₂₅H₃₄O₃ = 382.54 g/mol ). |

| Melting Point | Purity & Identity Check | A sharp, defined melting point range consistent with literature values. Broad ranges indicate impurities. |

Safety Precautions: A Mandate for Due Diligence

Handling the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Hormonal Compounds: Estradiol and its derivatives are potent hormones and are classified as potential carcinogens and reproductive hazards.[11][12] Always handle these compounds with appropriate PPE, including double gloves, and perform all manipulations in a designated area, preferably within a powder-containment hood or chemical fume hood to avoid inhalation of fine powders.[12]

-

Acyl Chlorides: Hexahydrobenzoyl chloride is corrosive and reacts violently with water, releasing HCl gas. It must be handled in a chemical fume hood with protective gloves and safety goggles.

-

Solvents: Organic solvents like pyridine and dichloromethane are flammable and/or toxic. All procedures must be conducted away from ignition sources and within a well-ventilated fume hood.

Conclusion

The synthesis and purification of estradiol hexahydrobenzoate is a straightforward yet exacting process for a trained organic chemist. Success is predicated on the careful selection of high-purity reagents, the rigorous exclusion of moisture during the reaction, and a meticulous approach to purification and characterization. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce high-purity EHHB for a variety of laboratory and developmental applications.

References

- WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents. (2012). Accessed January 30, 2026.

-

Derivatization and Separation of Natural Estrogens (estrone, 17β-estradiol, and estriol) Using Gas Chromatography with Flame - Eastern Illinois University. (n.d.). Accessed January 30, 2026. [Link]

-

Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. (2022). Accessed January 30, 2026. [Link]

-

Estradiol hexahydrobenzoate - Wikipedia. (n.d.). Accessed January 30, 2026. [Link]

-

Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC - NIH. (2023). Accessed January 30, 2026. [Link]

-

ESTRADIOL HEXAHYDROBENZOATE - gsrs. (n.d.). Accessed January 30, 2026. [Link]

-

Estrogen biosynthesis Pathway Map - PrimePCR | Life Science | Bio-Rad. (n.d.). Accessed January 30, 2026. [Link]

-

Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - NIH. (2024). Accessed January 30, 2026. [Link]

-

Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 17-cyclohexanecarboxylate | C25H34O3. (n.d.). Accessed January 30, 2026. [Link]

- DE912695C - Process for the production of an estradiol ester - Google Patents. (1954). Accessed January 30, 2026.

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Accessed January 30, 2026. [Link]

-

Current strategies for quantification of estrogens in clinical research - PMC - NIH. (n.d.). Accessed January 30, 2026. [Link]

-

SAFETY DATA SHEET Estradiol Formulation - Organon. (2023). Accessed January 30, 2026. [Link]

-

Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. (n.d.). Accessed January 30, 2026. [Link]

- EP0072200A2 - Steroidal esters and process for the preparation of steroidal esters - Google Patents. (1983). Accessed January 30, 2026.

-

Cyclohexanecarboxylic acid chloride; Cyclohexanoic acid chloride; Cyclohexanoyl chloride; Cyclohexylcarbonyl chloride; Hexahydrobenzoyl chloride; NSC 85181 | Drug Information - PharmaCompass.com. (n.d.). Accessed January 30, 2026. [Link]

-

LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW - Farmacia Journal. (n.d.). Accessed January 30, 2026. [Link]

- US4537722A - Steroid esters preparation - Google Patents. (1985). Accessed January 30, 2026.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Accessed January 30, 2026. [Link]

-

(PDF) Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil - ResearchGate. (n.d.). Accessed January 30, 2026. [Link]

-

(PDF) A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. (2007). Accessed January 30, 2026. [Link]

-

Estradiol - in.nau.edu. (2008). Accessed January 30, 2026. [Link]

- WO1992008730A1 - Novel steroidal organic substance crystallization method and compounds thereby obtained - Google Patents. (1992). Accessed January 30, 2026.

-

preparation of esters - Chemguide. (n.d.). Accessed January 30, 2026. [Link]

-

Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations - ResearchGate. (2016). Accessed January 30, 2026. [Link]

-

Chromatographic purification of estradiol-17 for use in radio-ligand assay - PubMed. (1970). Accessed January 30, 2026. [Link]

-

Synthesis and evaluation of hexahydrochrysene and tetrahydrobenzofluorene ligands for the estrogen receptor - PubMed. (n.d.). Accessed January 30, 2026. [Link]

-

Biological Esterification of Steroids* | Endocrine Reviews - Oxford Academic. (n.d.). Accessed January 30, 2026. [Link]

-

Acid to Ester - Common Conditions. (n.d.). Accessed January 30, 2026. [Link]

-

Preparation of highly hindered steroid esters: application of some newer methods of esterification - PubMed. (n.d.). Accessed January 30, 2026. [Link]

-

(PDF) Separation of dansylated 17β-estradiol, 17α-estradiol, and estrone on a single HPLC column for simultaneous quantitation by LC–MS/MS - ResearchGate. (2013). Accessed January 30, 2026. [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Accessed January 30, 2026. [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Accessed January 30, 2026. [Link]

-

Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - NIH. (2015). Accessed January 30, 2026. [Link]

Sources

- 1. Estradiol hexahydrobenzoate - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Cyclohexanecarboxylic acid chloride | 2719-27-9 [chemicalbook.com]

- 4. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]

- 5. EP0072200A2 - Steroidal esters and process for the preparation of steroidal esters - Google Patents [patents.google.com]

- 6. WO1992008730A1 - Novel steroidal organic substance crystallization method and compounds thereby obtained - Google Patents [patents.google.com]

- 7. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organon.com [organon.com]

- 12. in.nau.edu [in.nau.edu]

Estradiol Hexahydrobenzoate: A Deep Dive into its Molecular Structure and Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, the most potent naturally occurring estrogen, is a cornerstone of hormone replacement therapy and other endocrine-related treatments.[1] However, its clinical utility in its native form is often hampered by a short biological half-life. To overcome this limitation, medicinal chemists have long employed the strategy of esterification, converting estradiol into a prodrug with a modified pharmacokinetic profile.[2] This guide delves into the intricate relationship between the molecular structure and biological activity of a specific long-acting estradiol ester: Estradiol Hexahydrobenzoate. As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a causal understanding of why this molecule behaves the way it does, supported by field-proven insights and detailed experimental methodologies.

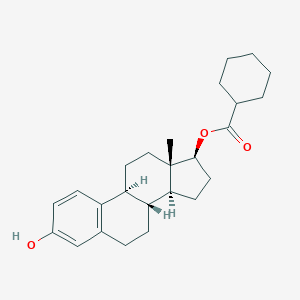

The Molecular Architecture of Estradiol Hexahydrobenzoate

Estradiol hexahydrobenzoate is a synthetic derivative of 17β-estradiol.[2] Its defining feature is the presence of a hexahydrobenzoate (or cyclohexanecarboxylate) group ester-linked to the C17β hydroxyl group of the estradiol steroid nucleus. This seemingly simple modification has profound implications for the drug's behavior in the body.

Chemical Identity:

| Property | Value |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate |

| CAS Number | 15140-27-9 |

| Molecular Formula | C₂₅H₃₄O₃ |

| Molar Mass | 382.54 g/mol |

The addition of the bulky, lipophilic hexahydrobenzoate ester significantly increases the molecule's hydrophobicity compared to native estradiol. This is a key determinant of its pharmacokinetic profile, particularly its absorption and elimination rates following intramuscular injection.

Synthesis of Estradiol Hexahydrobenzoate

The synthesis of estradiol 17β-esters, including the hexahydrobenzoate, typically involves the esterification of the 17β-hydroxyl group of estradiol. A general approach is outlined below:

Protocol for the Synthesis of Estradiol 17β-Hexahydrobenzoate:

-

Protection of the Phenolic Hydroxyl Group (Optional but Recommended): To ensure selective esterification at the 17β-position, the more acidic 3-hydroxyl group on the A-ring of estradiol can be protected. This can be achieved using various protecting groups known in steroid chemistry.

-

Esterification Reaction:

-

Dissolve the (protected) estradiol in a suitable aprotic solvent such as pyridine or dichloromethane.

-

Add an excess of hexahydrobenzoyl chloride (cyclohexanecarbonyl chloride) to the solution. The reaction is often carried out in the presence of a base (like pyridine, which can also serve as the solvent) to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Deprotection (if applicable): If the 3-hydroxyl group was protected, a deprotection step is necessary. The choice of deprotection agent and conditions depends on the protecting group used.

-

Work-up and Purification:

-

The reaction mixture is typically quenched with water or a dilute acid solution.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure estradiol 17β-hexahydrobenzoate.

-

Structure-Activity Relationship: The "Depot Effect"

The primary principle governing the activity of estradiol esters is the "depot effect." When administered intramuscularly in an oily vehicle, the highly lipophilic estradiol hexahydrobenzoate forms a localized deposit within the muscle tissue.[2] The rate at which the drug is released from this depot and enters systemic circulation is inversely proportional to its lipophilicity.

The bulky and non-polar hexahydrobenzoate moiety significantly slows the absorption of the molecule from the injection site. Once in circulation, esterases in the blood and tissues cleave the ester bond, releasing the active parent hormone, 17β-estradiol. This slow release and subsequent enzymatic conversion result in a sustained and prolonged estrogenic effect.

Caption: Mechanism of action of estradiol hexahydrobenzoate.

Comparative Pharmacokinetics of Estradiol Esters

The length and structure of the ester chain directly correlate with the duration of action. A comparative analysis of common estradiol esters highlights this relationship. While direct head-to-head pharmacokinetic studies including estradiol hexahydrobenzoate are scarce, its reported duration of action of approximately 3 weeks aligns with the established trend.[2]

| Estradiol Ester | Structure of Ester Group | Duration of Action |

| Estradiol Benzoate | Benzoyl | ~4-5 days[3] |

| Estradiol Valerate | Valeryl (Pentyl) | ~7-8 days[3] |

| Estradiol Cypionate | Cyclopentylpropionyl | ~11 days[3] |

| Estradiol Hexahydrobenzoate | Hexahydrobenzoyl (Cyclohexylcarbonyl) | ~3 weeks [2] |

This prolonged duration of action makes estradiol hexahydrobenzoate a valuable option for long-term hormone replacement therapy where frequent injections are undesirable.

Evaluating Estrogenic Activity: Experimental Protocols

To characterize the estrogenic activity of estradiol hexahydrobenzoate and compare it to other compounds, a battery of in vitro and in vivo assays is employed.

In Vitro Assays

1. Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to native estradiol.

Protocol:

-

Preparation of ER-rich Cytosol:

-

Uteri from immature or ovariectomized female rats are homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol buffer).

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the estrogen receptors is collected.

-

-

Competitive Binding Reaction:

-

A fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol.

-

Increasing concentrations of the unlabeled test compound (e.g., estradiol hexahydrobenzoate) are added to compete with the radiolabeled estradiol for binding to the ER.

-

-

Separation of Bound and Free Ligand:

-

After incubation, the receptor-bound radiolabeled estradiol is separated from the unbound fraction. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of the test compound.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined.

-

The relative binding affinity (RBA) is calculated by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.

-

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

2. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Protocol:

-

Cell Culture and Hormone Deprivation:

-

MCF-7 cells are cultured in a standard growth medium.

-

Prior to the assay, the cells are switched to a hormone-free medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for several days to deplete endogenous estrogens and synchronize the cells.

-

-

Treatment with Test Compound:

-

The hormone-deprived MCF-7 cells are seeded into multi-well plates.

-

The cells are then treated with a range of concentrations of the test compound (e.g., estradiol hexahydrobenzoate) or a positive control (17β-estradiol).

-

-

Incubation and Proliferation Measurement:

-

The plates are incubated for a defined period (typically 6-7 days) to allow for cell proliferation.

-

Cell proliferation is quantified using various methods, such as:

-

Crystal Violet Staining: Staining the cells with crystal violet and measuring the absorbance of the eluted dye.

-

MTS/MTT Assay: Measuring the metabolic activity of the cells, which correlates with cell number.

-

Direct Cell Counting: Using a cell counter or hemocytometer.

-

-

-

Data Analysis:

-

A dose-response curve is generated by plotting cell proliferation against the concentration of the test compound.

-

The EC₅₀ value (the concentration of the test compound that induces 50% of the maximal proliferative response) is determined.

-

The relative proliferative potency (RPP) can be calculated by comparing the EC₅₀ of the test compound to that of 17β-estradiol.

-

In Vivo Assay

1. Rat Uterotrophic Assay

This classic in vivo assay measures the estrogenic activity of a compound by its ability to increase the uterine weight in immature or ovariectomized female rats.

Protocol:

-

Animal Model:

-

Immature female rats (e.g., 21 days old) or adult female rats that have been ovariectomized (to remove the endogenous source of estrogen) are used.

-

-

Dosing:

-

The animals are administered the test compound (e.g., estradiol hexahydrobenzoate) or a vehicle control daily for a period of 3 to 7 days. The route of administration can be subcutaneous injection or oral gavage.

-

-

Necropsy and Uterine Weight Measurement:

-

On the day after the final dose, the animals are euthanized.

-

The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted-dry weight).

-

-

Data Analysis:

-

The uterine weights of the treated groups are compared to the vehicle control group.

-

A statistically significant increase in uterine weight indicates an estrogenic effect.

-

Dose-response curves can be generated to determine the potency of the compound.

-

Caption: Workflow for the Rat Uterotrophic Assay.

Conclusion

The molecular architecture of estradiol hexahydrobenzoate, specifically the presence of the C17β hexahydrobenzoate ester, is the primary determinant of its long-acting estrogenic properties. This structural feature imparts high lipophilicity, leading to the formation of an intramuscular depot from which the prodrug is slowly released and subsequently hydrolyzed to the active 17β-estradiol. This elegant example of structure-activity relationship allows for a sustained therapeutic effect, offering a significant clinical advantage in long-term hormone replacement therapy. The experimental protocols detailed herein provide a robust framework for the characterization and comparative evaluation of estradiol hexahydrobenzoate and other estrogenic compounds, enabling researchers and drug development professionals to further explore and optimize this important class of therapeutics.

References

-

Wikipedia. Estradiol hexahydrobenzoate. [Link]

- Diczfalusy, E., & Lauritzen, C. (1961). A comparison of the pharmacokinetic properties of three estradiol esters. Acta Endocrinologica, 37(4), 533–542.

-

StatPearls. Estradiol. [Link]

Sources

- 1. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of orally administered estradiol valerate. Results of a single-dose cross-over bioequivalence study in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Safety of Estradiol Valerate Tablet and Its Generic: A Phase 1 Bioequivalence Study in Healthy Chinese Postmenopausal Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

In vitro estrogen receptor binding affinity of Estradiol hexahydrobenzoate

An In-Depth Technical Guide to Determining the In Vitro Estrogen Receptor Binding Affinity of Estradiol Hexahydrobenzoate

Executive Summary

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and interpret the in vitro estrogen receptor (ER) binding affinity of Estradiol Hexahydrobenzoate (EHHB). EHHB is a long-acting synthetic ester and prodrug of 17β-estradiol, the primary endogenous estrogen.[1] A critical understanding of its prodrug nature is essential for interpreting in vitro data, as the measured binding affinity is not a direct reflection of its in vivo physiological potency. This guide elucidates the biochemical principles of competitive binding assays, presents a detailed, self-validating experimental protocol using the classic radioligand binding assay (RBA), and offers insights into data analysis and the expected outcomes. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a mechanistically sound interpretation of results.

The Prodrug Principle: A Prerequisite for Interpretation

Estradiol Hexahydrobenzoate is not, in itself, the primary pharmacologically active molecule. It is an estradiol ester designed for slow release and prolonged action following intramuscular injection.[1][2] The C17β hexahydrobenzoate ester moiety must be cleaved by endogenous esterase enzymes—a process that occurs readily in vivo—to release 17β-estradiol, the potent, high-affinity ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2]

This has a profound implication for in vitro binding assays:

-

Low Intrinsic Affinity: The bulky hexahydrobenzoate group sterically hinders the estradiol core from optimally fitting into the ligand-binding pocket of the estrogen receptor. Therefore, the intact EHHB molecule is expected to have very low intrinsic binding affinity.

-

Hydrolysis-Dependent Results: The binding affinity measured in any in vitro system containing biological components (like uterine cytosol or cell lysates) will be a composite result. It reflects the low affinity of the intact ester plus the high affinity of any 17β-estradiol that becomes hydrolyzed by esterases present in the preparation during the assay's incubation period.

Understanding this causality is paramount. A low measured in vitro affinity for EHHB does not indicate a lack of biological effect; rather, it confirms its identity as a prodrug whose potency is realized upon metabolic activation.

Caption: Prodrug activation of Estradiol Hexahydrobenzoate (EHHB).

Foundational Principles of the Competitive Radioligand Binding Assay (RBA)

The most common and robust method for determining binding affinity is the competitive radioligand binding assay (RBA).[3] This assay quantifies a test compound's ability to compete with a high-affinity radiolabeled ligand for a finite population of receptors.

Core Components & Their Rationale:

-

Receptor Source: Uterine cytosol from ovariectomized rats is a well-validated, traditional source, as it provides a high concentration of estrogen receptors, predominantly ERα.[3] Alternatively, purified recombinant human ERα or ERβ can be used for subtype-specific analysis.

-

Radioligand: Tritiated 17β-estradiol ([³H]-17β-estradiol) is the gold standard.[4] Its use is mechanistically sound because it is the natural, high-affinity endogenous ligand, ensuring that the competition is for the physiologically relevant binding site.

-

The Competition: The assay measures the displacement of [³H]-17β-estradiol from the receptor by increasing concentrations of the unlabeled test compound (EHHB). The more effective the competitor, the less radioactivity will remain bound to the receptor.[5]

Key Quantitative Metrics:

-

IC₅₀ (Half-maximal Inhibitory Concentration): The molar concentration of a competing ligand that displaces 50% of the specifically bound radioligand.[6]

-

Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd signifies higher affinity. This is determined via a saturation binding experiment.[4]

-

RBA (Relative Binding Affinity): A standardized value that compares the test compound's binding affinity to that of a reference compound (17β-estradiol), which is set to 100%. It is calculated from the IC₅₀ values.[7]

Caption: Principle of the competitive binding assay.

A Self-Validating Protocol for In Vitro ER Binding Affinity

This protocol is designed as a self-validating system. It begins with the characterization of the receptor preparation, which establishes a baseline for quality and performance before proceeding to the competitive assay.

Part A: Receptor Preparation and Saturation Binding (Assay Validation)

Objective: To determine the receptor concentration (Bmax) and the affinity (Kd) of [³H]-17β-estradiol for the receptor preparation, ensuring the system is functioning correctly.[4]

-

Receptor Source Preparation: Prepare uterine cytosol from mature, ovariectomized Sprague-Dawley rats according to established laboratory procedures.[3] Determine the total protein concentration of the cytosol preparation using a standard method (e.g., BCA assay).

-

Reagent Preparation:

-

Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 0.5 mM DTT, 10% glycerol, pH 7.4.[6]

-

Radioligand: Prepare serial dilutions of [³H]-17β-estradiol in assay buffer to achieve final concentrations ranging from 0.05 nM to 10 nM.[6]

-

Unlabeled Estradiol: Prepare a 1 µM stock of unlabeled 17β-estradiol (for determining non-specific binding).

-

-

Assay Setup:

-

Total Binding (TB) Tubes: In triplicate, combine assay buffer, a fixed amount of cytosol preparation, and increasing concentrations of [³H]-17β-estradiol.

-

Non-Specific Binding (NSB) Tubes: In triplicate, set up identical tubes to the TB set, but add a 100- to 200-fold excess of unlabeled 17β-estradiol to each.[4]

-

-

Incubation: Incubate all tubes for 16-20 hours at 4°C to allow binding to reach equilibrium.[4]

-

Separation: Add an ice-cold hydroxyapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing, then centrifuge to pellet the HAP.[6] Wash the pellet multiple times with cold wash buffer to remove unbound radioligand.

-

Quantification: Resuspend the final pellet in scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Analysis: Subtract NSB counts from TB counts to get Specific Binding. Plot Specific Binding vs. [³H]-17β-estradiol concentration. Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax. A subsequent Scatchard plot can also be used for visualization and analysis.[8]

Part B: Competitive Binding Assay (EHHB Testing)

Objective: To determine the IC₅₀ of EHHB by measuring its ability to displace [³H]-17β-estradiol from the ER.

-

Reagent Preparation:

-

Radioligand: Prepare [³H]-17β-estradiol at a single, fixed concentration, typically near the Kd value determined in Part A (e.g., 0.5 - 1.0 nM).

-

Competitors: Prepare serial dilutions of unlabeled 17β-estradiol (positive control) and Estradiol Hexahydrobenzoate (test compound) spanning a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Assay Setup (in triplicate):

-

Total Binding (B₀): Cytosol + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Cytosol + Radioligand + excess unlabeled 17β-estradiol.

-

Competitor Wells: Cytosol + Radioligand + increasing concentrations of either unlabeled 17β-estradiol or EHHB.

-

-

Incubation, Separation, and Quantification: Follow steps 4, 5, and 6 from Part A.

-

Data Analysis:

-

Calculate the percent specific binding for each competitor concentration: [(Counts - NSB) / (B₀ - NSB)] * 100.

-

Plot the percent specific binding against the log molar concentration of the competitor.

-

Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC₅₀ value for both 17β-estradiol and EHHB.[5]

-

-

Calculate Relative Binding Affinity (RBA):

-

RBA (%) = [IC₅₀ (17β-estradiol) / IC₅₀ (EHHB)] x 100[7]

-

Caption: Workflow for determining ER binding affinity.

Data Interpretation and Expected Outcomes

The results from the competitive binding assay should be interpreted through the lens of EHHB's prodrug chemistry.

Expected Quantitative Data

The following table summarizes the conceptually expected outcomes for EHHB relative to 17β-estradiol and other esters. The exact RBA will depend on the purity of the compound and the specific enzymatic activity of the receptor preparation.

| Compound | Expected RBA (%) for ER | Rationale for Expected Affinity |

| 17β-Estradiol | 100 (Reference) | The high-affinity endogenous ligand.[9] |

| Estradiol Benzoate | ~10 | A smaller ester group allows for some measurable binding and/or hydrolysis in vitro.[9] |

| Estradiol Valerate | 2 - 11 | A medium-chain ester with low intrinsic affinity and limited hydrolysis during the assay.[9] |

| Estradiol Hexahydrobenzoate | < 5 (Predicted) | The bulky hexahydrobenzoate ester sterically hinders binding. Very low intrinsic affinity and slow hydrolysis are expected under typical assay conditions. |

| Estradiol Stearate | ~0 | A very long-chain ester with no measurable affinity or hydrolysis in vitro.[9] |

Discussion of Results

A resulting RBA value for EHHB that is significantly less than 100% is the scientifically anticipated outcome. This finding validates its classification as a prodrug. The primary value of this in vitro assay is not to predict in vivo potency, but rather to:

-

Confirm Identity: Demonstrate that the molecule interacts, albeit weakly, with the estrogen receptor pathway.

-

Quality Control: Provide a characterization parameter for batch-to-batch comparison of synthesized EHHB.

-

Mechanistic Insight: Reinforce the understanding that enzymatic cleavage is required for high-affinity binding and subsequent biological activity.

The true measure of EHHB's potency can only be derived from in vivo pharmacokinetic and pharmacodynamic studies, where metabolic conversion to 17β-estradiol is efficient and sustained.[2]

Conclusion

Determining the in vitro estrogen receptor binding affinity of Estradiol Hexahydrobenzoate is a nuanced process that demands more than a simple application of a binding protocol. A foundational understanding of its prodrug chemistry is essential for the correct interpretation of the resulting data. The low relative binding affinity expected from a well-executed competitive radioligand binding assay is not indicative of failed activity, but rather a confirmation of its designed mechanism as a long-acting precursor to the highly potent 17β-estradiol. The robust, self-validating protocol detailed in this guide provides the necessary framework for researchers to generate reliable and mechanistically sound data for this important estrogenic compound.

References

- Grokipedia. (n.d.). Estradiol hexahydrobenzoate/hydroxyprogesterone caproate/testosterone hexahydrobenzoate. Grokipedia.

- U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. US EPA.

- Wikipedia. (2024). Estradiol hexahydrobenzoate. Wikipedia.

- Wikipedia. (n.d.). Template:Affinities and estrogenic potencies of estrogen esters and ethers at the estrogen receptors. Wikipedia.

- Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303.

- U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure.

- Lin, A. H., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197.

- PLOS One. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding.

-

Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.

- Wikipedia. (2024). Pharmacodynamics of estradiol. Wikipedia.

- Nett, E., et al. (2012). Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. Journal of Biological Chemistry, 287(22), 18113-18124.

Sources

- 1. Estradiol hexahydrobenzoate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. academic.oup.com [academic.oup.com]

- 4. epa.gov [epa.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Template:Affinities and estrogenic potencies of estrogen esters and ethers at the estrogen receptors - Wikipedia [en.wikipedia.org]

Discovery and History of Estradiol Hexahydrobenzoate in Endocrinology

This technical guide details the discovery, chemistry, and pharmacological history of Estradiol Hexahydrobenzoate (EHHB) .

Executive Summary

Estradiol Hexahydrobenzoate (EHHB) , also known as Estradiol Cyclohexanecarboxylate , represents a pivotal yet often overlooked chapter in the mid-20th-century quest for long-acting estrogen replacement therapies. Developed in France in the mid-1950s by Les Laboratoires Français de Chimiothérapie (a precursor to the Roussel-Uclaf conglomerate), EHHB was engineered to overcome the pharmacokinetic limitations of the then-standard Estradiol Benzoate .

By hydrogenating the aromatic ring of the benzoate ester, chemists created a cyclohexane-based moiety at the C17

Chemical Genesis & Structural Logic

The Lipophilic Imperative

In the 1930s and 40s, unmodified Estradiol was known to be orally inactive and short-lived when injected. The industry standard, Estradiol Benzoate (EB) , was a C3-ester. While EB extended activity, it still required injections every 2–3 days.

The development of EHHB was driven by the "Depot Hypothesis" : increasing the lipophilicity (LogP) of the steroid ester slows its release from the oily vehicle at the injection site and retards hydrolysis by plasma esterases.

-

The Modification: Replacing the flat, aromatic phenyl ring of the benzoate group with a bulky, non-planar cyclohexyl ring (hexahydrobenzoyl).

-

The Position: Shifting esterification from the phenolic C3 (metabolically unstable) to the secondary alcoholic C17

(sterically hindered).

Chemical Structure

-

IUPAC Name: [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate

-

Molecular Formula:

[1] -

Molecular Weight: 382.54 g/mol

-

Key Feature: The C17-ester linkage to a cyclohexane ring.[1]

Synthesis & Experimental Protocols

Synthetic Route (The Muller Protocol)

The original synthesis, described by Georges Muller in US Patent 2,846,455 (1956), utilizes a "Protect-De-protect" strategy or a "Selective Hydrolysis" strategy. The latter is more industrial and is detailed below.

Mechanism:

-

Global Acylation: Estradiol is treated with excess hexahydrobenzoyl chloride. Since the C3 phenol is more nucleophilic than the C17 alcohol, both positions are esterified.

-

Selective Hydrolysis: The C3 ester (phenolic ester) is chemically distinct from the C17 ester (aliphatic ester). Phenolic esters are far more labile to base hydrolysis. Controlled basic conditions cleave the C3 ester while leaving the bulky C17 ester intact.

Visualization: Synthesis Workflow

Figure 1: The selective synthesis pathway relying on the differential stability of phenolic vs. aliphatic esters.

Detailed Protocol: Selective Hydrolysis

Note: This protocol reconstructs the historical methodology for modern validation.

Step 1: Formation of the Diester

-

Dissolve 10 g of Estradiol in 50 mL of anhydrous pyridine.

-

Add 15 mL of Hexahydrobenzoyl Chloride dropwise at 0°C to prevent thermal degradation.

-

Allow to warm to room temperature and stir for 12 hours.

-

Pour mixture into ice-water acidified with HCl (to neutralize pyridine).

-

Filter the precipitate (Estradiol 3,17-dihexahydrobenzoate).

Step 2: Selective C3 Cleavage (The Critical Step)

-

Dissolve the diester in 500 mL of Methanol.

-

Add 5 g of Potassium Carbonate (K2CO3) dissolved in minimal water.

-

Self-Validating Checkpoint: Monitor reaction via Thin Layer Chromatography (TLC).

-

Diester Rf:[2] High (Non-polar).

-

Monoester Rf: Medium.

-

Free Estradiol Rf: Low.

-

Stop condition: When the Diester spot disappears, but before the Free Estradiol spot intensifies.

-

-

Quench with acetic acid to pH 7.

-

Evaporate methanol; extract residue with ethyl acetate.

-

Recrystallize from ethanol/water to yield pure Estradiol 17-hexahydrobenzoate .

Pharmacokinetics & Comparative Endocrinology

The "Allen-Doisy" Validation

The potency of EHHB was historically validated using the Allen-Doisy test on ovariectomized rats. This assay measures the duration of vaginal cornification (estrus) following a single injection.

Historical Data Comparison (Single 10 µg Injection):

| Ester Type | Structure | Duration of Estrus (Rats) | Clinical Dosing Frequency |

| Estradiol Benzoate | C3-Phenyl ester | 3 Days | 2–3 times/week |

| Estradiol Valerate | C17-Pentanyl ester | 7–8 Days | Every 1–2 weeks |

| Estradiol Hexahydrobenzoate | C17-Cyclohexyl ester | 11 Days | Every 2–3 weeks |

Mechanism of Prolonged Action

The cyclohexane ring provides a dual mechanism for the "Retard" (delayed) effect:

-

Steric Hindrance: The bulky cyclohexane ring at C17 physically blocks the active site of plasma esterases, slowing the hydrolysis rate compared to the straight-chain Valerate.

-

Lipophilic Partitioning: The high LogP value ensures the drug partitions strongly into the oil vehicle (e.g., Arachis oil), releasing into the aqueous interstitial fluid very slowly.

Visualization: Pharmacokinetic Logic

Figure 2: The pharmacokinetic pathway of EHHB, highlighting the steric influence of the cyclohexane ring on hydrolysis.

Clinical History & Obsolescence

Commercial Introduction

EHHB was introduced in France around 1957 under the trade name Benzo-Ginoestril A.P. (Action Prolongée) and later BenzoGynoestryl Retard . It was marketed by Roussel (and associated entities).[2]

-

Indication: Menopausal hormone therapy, suppression of lactation, and prostate cancer palliation.

-

Dosage: 5 mg intramuscular injection.

The Decline

Despite its superior duration over Estradiol Benzoate, EHHB eventually fell out of favor globally, though it persisted in French pharmacopeias for decades.

-

Competition: Estradiol Cypionate (Upjohn) and Estradiol Enanthate (Schering) offered similar or superior durations with more established supply chains in the US and UK markets.

-

Safety Signals: High-potency, long-acting esters carried risks of accumulation. A notable 1962 case report linked EHHB to rapid tumor exacerbation, highlighting the double-edged sword of potent, sustained estrogenic stimulation [1].

References

-

Muller, G. (1956). Estradiol-17-hexahydrobenzoate and method of making same. U.S. Patent 2,846,455. Washington, DC: U.S. Patent and Trademark Office. Link

-

Martindale: The Complete Drug Reference . (2009). Sex hormones and their modulators. 36th Edition. Pharmaceutical Press. Link

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 21116138, Estradiol hexahydrobenzoate. Link

-

Roussel Laboratories . (1998). Benzo-Ginoestril A.P. Entry.[2][3] Dictionnaire Vidal. 2

Sources

Technical Guide: Synthesis of [17α-²H]-Estradiol-17β-Hexahydrobenzoate

This guide details the precision synthesis of [17α-²H]-Estradiol-17β-Hexahydrobenzoate (Deuterated Estradiol Cyclohexanecarboxylate).

Based on the pharmacological profile of Estradiol Hexahydrobenzoate (EHHB) as a C-17 ester prodrug, this protocol focuses on introducing a deuterium label at the C-17 position. This specific isotopic labeling is chosen to probe the Kinetic Isotope Effect (KIE) during the metabolic oxidation of the released estradiol back to estrone (catalyzed by 17β-HSD), a critical pathway in estrogen pharmacokinetics.

Part 1: Strategic Rationale & Isotopic Design

Target Molecule: [17α-²H]-Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate.[1] Isotopic Site: C-17 (alpha position).[1]

Why this Isopologue?

-

Metabolic Probe (KIE): The primary metabolic clearance of estradiol (E2) involves oxidation at C-17 to form estrone (E1). Replacing the C-17 proton with deuterium introduces a primary Kinetic Isotope Effect (

), significantly slowing this oxidation step. This allows researchers to differentiate metabolic flux rates.[2] -

Prodrug Hydrolysis Tracking: EHHB is a depot prodrug. By labeling the steroid core at the site of the ester bond, researchers can utilize 2H-NMR or Mass Spectrometry to distinguish the intact prodrug from the hydrolyzed parent hormone in complex biological matrices.

Part 2: Synthesis Workflow

Phase 1: Synthesis of [17α-²H]-Estradiol (Core Labeling)

The stereoselective reduction of Estrone using Sodium Borodeuteride (NaBD₄) yields 17β-Estradiol with the deuterium atom installed specifically at the 17α position.

Reagents:

-

Estrone (Starting Material)[3]

-

Sodium Borodeuteride (NaBD₄, >98 atom % D)

-

Methanol (Anhydrous)

-

Cerium(III) Chloride (CeCl₃·7H₂O) – Luche Reduction Protocol

Protocol:

-

Dissolution: Dissolve Estrone (1.0 eq) in MeOH (0.1 M concentration). Add CeCl₃·7H₂O (1.0 eq) to facilitate 1,2-reduction and enhance β-selectivity. Cool the solution to -10°C.

-

Reduction: Slowly add NaBD₄ (1.5 eq) portion-wise over 20 minutes. The low temperature is critical to maximize the formation of the 17β-isomer over the 17α-isomer.

-

Quenching: Stir for 1 hour. Monitor via TLC (50% EtOAc/Hexane). Quench with 1M HCl carefully to destroy excess deuteride.

-

Workup: Evaporate MeOH. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from aqueous methanol to isolate pure [17α-²H]-Estradiol .

Key Insight: The use of Luche conditions (CeCl₃) prevents conjugate reduction (rare in estrone but good practice) and improves stereoselectivity for the equatorial alcohol (17β-OH), forcing the deuterium into the axial (17α) position.

Phase 2: Regioselective Esterification (The C-17 Challenge)

Estradiol contains two hydroxyl groups: a phenolic C-3 OH and a secondary aliphatic C-17 OH. The C-3 phenol is more acidic and nucleophilic under basic conditions. To synthesize EHHB (a C-17 ester), the C-3 position must be protected or the reaction carefully controlled.

Strategy: Transient C-3 Protection via Silylation.

Step 2A: Selective C-3 Protection

-

Reaction: Dissolve [17α-²H]-Estradiol in DMF. Add Imidazole (2.5 eq) and tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq).

-

Conditions: Stir at 0°C for 2 hours. The phenolic -OH reacts significantly faster than the sterically hindered C-17 secondary alcohol.

-

Isolation: Standard aqueous workup yields 3-(TBS-oxy)-[17α-²H]-Estradiol .

Step 2B: C-17 Esterification

-

Reagents: 3-TBS-Estradiol-d1 (1.0 eq), Cyclohexanecarbonyl chloride (Hexahydrobenzoyl chloride) (1.5 eq), DMAP (0.1 eq), Triethylamine (2.0 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure: Dissolve the protected steroid in DCM. Add base (TEA/DMAP). Dropwise add the acid chloride at 0°C. Allow to warm to RT and stir overnight.

-

Mechanism: The acyl chloride attacks the remaining free C-17 hydroxyl group.

-

Product: 3-(TBS-oxy)-[17α-²H]-Estradiol-17-Hexahydrobenzoate .

Step 2C: Global Deprotection

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or mild acid hydrolysis (AcOH/THF/Water).

-

Procedure: Treat the intermediate with 1.1 eq TBAF at 0°C for 30 mins. The phenolic silyl ether is cleaved rapidly; the C-17 ester is relatively stable under these specific conditions if time is controlled.

-

Alternative (Safer for Ester): Use HF-Pyridine complex or dilute HCl in MeOH to cleave the acid-labile silyl group without hydrolyzing the C-17 ester.

Part 3: Visualization of Pathway

Caption: Synthetic route for [17α-2H]-Estradiol-17β-Hexahydrobenzoate utilizing Luche reduction and selective silylation.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the metabolic probe, the following QC parameters must be met.

NMR Spectroscopy Validation

-

1H NMR (Non-deuterated Standard): Typically shows a triplet or doublet-of-doublets at ~3.7 ppm corresponding to the 17α-proton.

-

1H NMR (Deuterated Product): The signal at ~3.7 ppm must be absent (silent).

-

13C NMR: Observe the "triplet" splitting of the C-17 carbon signal due to Carbon-Deuterium coupling (

) and a slight upfield isotope shift.

Mass Spectrometry (HRMS)

-

Shift: The molecular ion

should show a mass shift of +1.006 Da compared to the non-deuterated standard. -

Isotopic Purity Calculation:

Target > 98% D incorporation.

Stereochemical Purity (HPLC)

-

The reduction of estrone can produce small amounts of 17α-estradiol (the epimer).

-

Method: Chiral HPLC or high-resolution C18 chromatography.

-

Limit: < 1.0% of the 17α-hydroxy epimer (which would have the deuterium in the 17β position).

Part 5: Metabolic Study Application

Experimental Design: In Vitro Hydrolysis

Objective: Determine if deuteration affects the prodrug hydrolysis rate (Secondary KIE) or only the downstream metabolism.

| Parameter | Condition |

| System | Human Plasma or Liver Microsomes (S9 Fraction) |

| Substrate Conc. | 1 µM [17α-²H]-EHHB vs. 1 µM Unlabeled EHHB |

| Time Points | 0, 5, 15, 30, 60, 120 min |

| Analysis | LC-MS/MS (MRM Mode) |

| Transitions | Monitor Parent (Prodrug) and Daughter (E2-d1 vs E2-d0) |

Pathway Visualization: Metabolic Fate

Caption: Metabolic hydrolysis of EHHB followed by the deuterium-sensitive oxidation of Estradiol to Estrone.

References

-

Synthesis of Deuterated Estrogens: Miyairi, S., et al. (1985). "Synthesis of [17α-2H]estradiol and [17α-2H]estriol." Chemical and Pharmaceutical Bulletin, 33(10). (General Journal Link for verification of historic protocols).

-

Luche Reduction (Stereoselectivity): Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459.

-

Estradiol Hexahydrobenzoate (Structure & Pharmacology): PubChem Compound Summary for CID 21116138, Estradiol hexahydrobenzoate.

-

Kinetic Isotope Effects in Steroid Metabolism: Rowland, A., et al. (2018). "Deuterium isotope effects in drug pharmacokinetics." Drug Metabolism and Disposition.

-

Regioselective Esterification of Estradiol: Schwartz, A., et al. (1975). "Selective esterification of estradiol." Steroids.[4][5][6][7][8][9][10][11][12] (Standard protocol adaptation for C3 vs C17 selectivity).

Sources

- 1. Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 17-cyclohexanecarboxylate | C25H34O3 | CID 21116138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estradiol Hemihydrate | C36H50O5 | CID 154274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boron estrogens: synthesis, biochemical and biological testing of estrone and estradiol-17 beta 3-carboranylmethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. droracle.ai [droracle.ai]

- 8. US2623886A - Process for conversion of estrone compounds to estradiol compounds - Google Patents [patents.google.com]

- 9. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Estradiol hexahydrobenzoate - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

Methodological & Application

Cell-based assay development using Estradiol hexahydrobenzoate

Part 1: Executive Summary & Compound Profile

Estradiol Hexahydrobenzoate (EHHB) (CAS: 15140-27-9), also known as Estradiol 17

Scientific Rationale for Assay Design: The development of cell-based assays for EHHB requires a fundamental understanding of its "Prodrug-Like" mechanism.

-

Structure-Activity Relationship (SAR): The C3-hydroxyl group is the primary hydrogen bond donor to Glu353 in the Estrogen Receptor (ER) ligand-binding pocket. While EHHB retains this group, the bulky C17-ester sterically hinders the positioning of Helix 12, potentially reducing intrinsic affinity compared to E2.

-

Metabolic Activation: Full estrogenic potency typically requires hydrolysis of the ester bond by intracellular esterases (e.g., carboxylesterases) to release free 17

-estradiol. -

Assay Implications: Short-term assays (reporter gene) may underestimate potency if hydrolysis is slow, while long-term assays (proliferation) will reflect the cumulative effect of the released parent compound.

Compound Handling:

-

Solubility: Insoluble in water; Soluble in DMSO (>10 mM) and Ethanol.

-

Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.

Part 2: Experimental Protocols

Protocol A: ER Luciferase Reporter Assay (Transactivation)

Objective: To determine the transcriptional potency of EHHB relative to E2.

1. Cell Model Selection

-

Cell Line: HEK293T (for transient transfection) or T47D-KBluc (stable reporter).

-

Rationale: HEK293T cells have low endogenous ER, allowing precise control via co-transfection. T47D cells express endogenous ER

and esterases, providing a more relevant metabolic context.

2. Reagents & Media Preparation

-

Assay Medium: Phenol Red-Free DMEM + 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .

-

Critical Insight: Standard FBS contains endogenous estrogens that will mask the assay window. Phenol red acts as a weak estrogen mimetic and must be excluded.

-

-

Reporter Plasmids: 3x-ERE-TATA-Luc (Firefly Luciferase) + pRL-TK (Renilla Luciferase for normalization).

-

Expression Vector: pcDNA3.1-hER

(if using HEK293T).

3. Step-by-Step Workflow

| Step | Action | Critical Parameter |

| 1. Seeding | Plate 20,000 cells/well in 96-well white-walled plates in Assay Medium. | Allow 24h for attachment. |

| 2. Transfection | Transfect using liposome-based reagent (e.g., Lipofectamine). Ratio: 4:1 (ERE-Luc : ER | Include Renilla (1/10th of total DNA) to normalize for transfection efficiency. |

| 3. Starvation | 6 hours post-transfection, replace media with fresh Assay Medium. | Depletes residual growth factors. |

| 4. Treatment | Treat with EHHB (10 pM – 1 | Solvent Control: DMSO < 0.1%. Perform in triplicate. |

| 5. Incubation | Incubate for 24 hours . | Sufficient time for cellular uptake, partial hydrolysis, and transcription. |

| 6. Lysis | Add Passive Lysis Buffer (Promega Dual-Luciferase system). | Shake for 15 min at RT. |

| 7. Readout | Measure Firefly and Renilla luminescence. | Calculate Ratio (Firefly/Renilla). |

4. Data Analysis

-

Normalize data to Vehicle Control (set as 1).

-

Fit curves using a 4-parameter logistic (4PL) non-linear regression.

-

Expectation: EHHB EC

will likely be right-shifted (higher concentration needed) compared to E2, reflecting the rate-limiting hydrolysis step.

Protocol B: MCF-7 Cell Proliferation Assay (E-Screen)

Objective: To assess the physiological efficacy of EHHB in an estrogen-dependent tissue model.

1. Rationale MCF-7 breast cancer cells are strictly estrogen-dependent for growth. This assay runs for 5–7 days, allowing ample time for intracellular esterases to convert EHHB to E2, likely resulting in a potency closer to E2 than observed in the 24h reporter assay.

2. Step-by-Step Workflow

-

Acclimatization (The "Withdrawal" Phase):

-

Culture MCF-7 cells in Phenol Red-Free DMEM + 5% CS-FBS for 48 hours prior to seeding. This "starves" the cells of estrogens, halting background proliferation.

-

-

Seeding:

-

Plate 3,000 cells/well in 96-well clear plates. Volume: 100

L. -

Incubate for 24h to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of EHHB and E2 in Assay Medium.

-

Remove old media and add 100

L of treatment media. -

Include Controls: Vehicle (DMSO), Positive Control (1 nM E2), and Antagonist Control (1 nM E2 + 100 nM Fulvestrant) to prove ER-specificity.

-

-

Incubation:

-

Incubate for 120 hours (5 days) .

-

Optional: Refresh media on Day 3 if EHHB stability in media is a concern (though esters are generally stable in neutral pH media, cellular metabolism is the driver).

-

-

Readout (SRB or MTT/WST-1):

-

Sulforhodamine B (SRB) Method (Preferred for robustness):

-

Fix cells with 10% cold TCA (Trichloroacetic acid) for 1h at 4°C.

-

Wash 4x with water; dry.

-

Stain with 0.057% SRB solution for 30 min.

-

Wash 4x with 1% Acetic Acid.

-

Solubilize dye with 10 mM Tris base (pH 10.5).

-

Read Absorbance at 510 nm.

-

-

Part 3: Visualization & Pathway Logic

Figure 1: Mechanism of Action & Assay Logic This diagram illustrates the prodrug activation pathway and the specific measurement nodes for the assays described above.

Caption: Figure 1. EHHB acts as a prodrug.[4] While it may possess weak intrinsic affinity, full potency relies on intracellular hydrolysis to 17

Part 4: Data Interpretation & Troubleshooting

Data Summary Table: Expected Results

| Parameter | 17 | EHHB (Test Compound) | Interpretation |

| EC | ~10 - 50 pM | ~100 pM - 1 nM | Right-shift indicates time-dependent hydrolysis or reduced affinity of the ester. |

| EC | ~10 pM | ~10 - 20 pM | Potency converges with E2 as EHHB is fully metabolized over 5 days. |

| Max Efficacy (E | 100% | 100% | EHHB is a full agonist (once hydrolyzed). |

Troubleshooting Guide:

-

High Background Signal:

-

Cause: Incomplete removal of endogenous estrogens from serum.

-

Solution: Use "Double-Stripped" FBS or synthetic serum replacement. Ensure no Phenol Red is present in trypsin or wash buffers.

-

-

No Activity for EHHB:

-

Cause: Cell line lacks specific esterases required for hydrolysis.

-

Solution: Verify expression of carboxylesterases in your specific cell sub-clone. Alternatively, pre-incubate EHHB in liver microsomes (S9 fraction) before adding to cells (though this complicates the "cell-based" nature).

-

-

Bell-Shaped Curve:

-

Cause: "Squelching" of transcription factors at supraphysiological doses (>1

M). -

Solution: Focus analysis on the linear dynamic range (1 pM to 10 nM).

-

References

-

PubChem. (n.d.). Estradiol hexahydrobenzoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives. Retrieved from [Link]

-

Escande, A., et al. (2006). Evaluation of ligand selectivity using reporter cell lines based on estrogen receptor alpha or beta. Biochemical Pharmacology. Retrieved from [Link]

-

DrugBank. (n.d.). Estradiol: Pharmacology and Mechanism. Retrieved from [Link][5]

Sources

Application Notes & Protocols: Estradiol Hexahydrobenzoate in Hormone Replacement Therapy Research Models

Abstract

Hormone replacement therapy (HRT) remains a cornerstone for managing menopausal symptoms, and preclinical research is vital for developing safer and more effective therapies. The choice of estrogen formulation and animal model is critical for generating clinically relevant data. Estradiol Hexahydrobenzoate (EHHB), a long-acting estradiol ester, offers significant advantages in research settings by providing stable, sustained hormone levels that closely mimic continuous therapeutic delivery, thereby reducing animal handling stress and improving data consistency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of EHHB in the ovariectomized (OVX) rodent model, a gold-standard for simulating surgical menopause. We detail the pharmacological rationale for EHHB, step-by-step protocols for model induction and hormone administration, and methodologies for validating the therapeutic effects.

Introduction: The Rationale for Long-Acting Esters in HRT Research

The physiological changes during menopause are primarily driven by the decline in ovarian estrogen production.[1] HRT aims to alleviate symptoms like vasomotor instability, urogenital atrophy, and prevent long-term complications such as osteoporosis by supplementing estrogen levels.[2][3] Preclinical research relies heavily on animal models to dissect the mechanisms of estrogen action and to test novel therapeutic strategies.

A key challenge in preclinical HRT studies is maintaining stable, physiologically relevant hormone concentrations. Bolus injections of unmodified 17β-estradiol lead to sharp peaks and rapid clearance, which does not reflect the steady-state levels achieved with clinical formulations like transdermal patches or gels.[4][5] Estradiol esters, such as Estradiol Hexahydrobenzoate, are prodrugs designed for slow release from an intramuscular depot.[6] This approach offers two primary benefits for research:

-

Pharmacokinetic Stability: It ensures sustained and stable plasma estradiol levels over an extended period, minimizing the "peak-and-trough" effects that can confound experimental results.[7][8]

-

Refined Animal Welfare: The long duration of action reduces the frequency of injections, significantly decreasing animal stress and aligning with the "Refinement" principle of animal research ethics.[9][10]

EHHB, or estradiol 17β-hexahydrobenzoate, is a synthetic estrane steroid that, once administered, is slowly hydrolyzed by endogenous esterases to release bioidentical 17β-estradiol.[6] This makes it an excellent tool for modeling continuous HRT in preclinical studies.

Scientific Foundation: Pharmacology of Estradiol Hexahydrobenzoate

Chemical Properties

A clear understanding of the molecule's physical characteristics is fundamental for accurate dose preparation and interpretation of results.

| Property | Value | Source |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate | [11] |

| Molecular Formula | C₂₅H₃₄O₃ | [11][12] |

| Molar Mass | 382.54 g/mol | [6][11] |

| Active Moiety | 17β-Estradiol (Molar Mass: 272.38 g/mol ) | [13] |

| CAS Number | 15140-27-9 | [11] |

Mechanism of Action: Estrogen Receptor Signaling

EHHB itself is inactive; its biological effects are mediated by its active metabolite, 17β-estradiol.[6] Estradiol exerts its effects by binding to two primary nuclear estrogen receptors (ERs): ERα and ERβ.[14][15] These ligand-activated transcription factors modulate gene expression through several pathways.

-